molecular formula C17H21N3O2 B7644949 1-[4-(2-Methylpropoxy)phenyl]-3-(4-methylpyridin-2-yl)urea

1-[4-(2-Methylpropoxy)phenyl]-3-(4-methylpyridin-2-yl)urea

Cat. No.: B7644949
M. Wt: 299.37 g/mol
InChI Key: VSLRPWRDBRMCMT-UHFFFAOYSA-N
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Description

1-[4-(2-Methylpropoxy)phenyl]-3-(4-methylpyridin-2-yl)urea is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenyl ring substituted with a 2-methylpropoxy group and a pyridinyl ring substituted with a methyl group, connected through a urea linkage.

Properties

IUPAC Name

1-[4-(2-methylpropoxy)phenyl]-3-(4-methylpyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-12(2)11-22-15-6-4-14(5-7-15)19-17(21)20-16-10-13(3)8-9-18-16/h4-10,12H,11H2,1-3H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLRPWRDBRMCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)NC2=CC=C(C=C2)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Methylpropoxy)phenyl]-3-(4-methylpyridin-2-yl)urea typically involves the reaction of 4-(2-methylpropoxy)aniline with 4-methyl-2-isocyanatopyridine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene, and may require a catalyst to facilitate the formation of the urea bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Methylpropoxy)phenyl]-3-(4-methylpyridin-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may convert the urea group to an amine.

    Substitution: The phenyl and pyridinyl rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of amines.

    Substitution: Introduction of halogen or other substituents on the aromatic rings.

Scientific Research Applications

1-[4-(2-Methylpropoxy)phenyl]-3-(4-methylpyridin-2-yl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methylpropoxy)phenyl]-3-(4-methylpyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • 1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethanone
  • 2-(4-Mesylphenyl)-1-(6-methylpyridin-3-yl)-ethanone

Comparison: 1-[4-(2-Methylpropoxy)phenyl]-3-(4-methylpyridin-2-yl)urea stands out due to its unique combination of a phenyl ring with a 2-methylpropoxy group and a pyridinyl ring with a methyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

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